4-哌啶酮,1-羟基-

描述

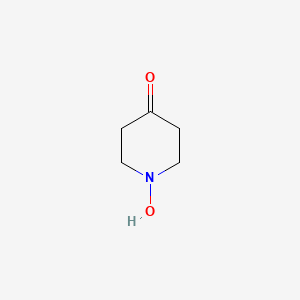

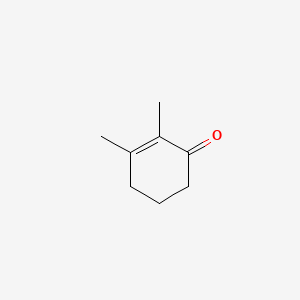

4-Piperidinone is an organic compound with the molecular formula OC(CH2)4NH . It can be viewed as a derivative of piperidine . 4-Piperidinone is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .

Synthesis Analysis

The synthesis of 4-Piperidinone involves conjugate reduction of dihydropyridones using zinc/acetic acid, which enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .Molecular Structure Analysis

The molecular structure of 4-Piperidinone is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .Physical And Chemical Properties Analysis

4-Piperidinone has a molecular formula of C5H9NO and a molar mass of 99.133 g·mol−1 . It has a boiling point of 79 °C (174 °F; 352 K) .科学研究应用

哌啶衍生物的合成

源自 S-谷氨酸的对映体纯 S-5-羟基-2-哌啶酮是合成 3,4-反式取代哌啶衍生物的关键中间体,对于开发帕罗西汀类似物至关重要 (Herdeis et al., 1996)。类似地,羟基取代的双席夫碱 4-哌啶酮/环己酮衍生物已被探索其作为抗癌剂的潜力,特别是对于肝癌 (Zhang et al., 2019)。

发散合成方法

已经开发出一种非对映选择性方法用于反式-5-羟基-6-炔基/烯基-2-哌啶酮,导致不对称合成 (-)-表奎尼酰胺和 (+)-斯文索尼因,展示了 4-哌啶酮在合成复杂分子中的多功能性 (Si et al., 2015)。

生物学应用与研究

抗癌潜力

新型 4-哌啶酮衍生物已显示出对各种人类癌细胞系有希望的细胞毒性,表明它们作为抗癌剂的潜力。该机制涉及通过调节 Bax 和 Bcl-2 蛋白表达来促进细胞凋亡 (Zhang et al., 2019)。

螯合性能

3-羟基-4-哌啶酮由于对硬金属离子的高亲和力而被认为是有效的螯合剂。它们在临床环境中作为金属去除剂的应用,特别是用于体内铝去除,突出了它们的治疗潜力 (Santos et al., 2005)。

选择性雌激素受体调节剂 (SERM)

对 4-哌啶酮衍生物的研究导致了新型、高效 SERM 的发现,这些 SERM 对骨组织和血清脂质表现出类似雌激素激动剂的作用,同时在乳腺和子宫中表现出有效的雌激素拮抗剂特性,表明它们在治疗骨质疏松症和乳腺癌等疾病中的作用 (Palkowitz et al., 1997)。

作用机制

Target of Action

1-Hydroxypiperidin-4-one, also known as 4-Piperidinone, 1-hydroxy-, is a compound that has been found to have potential antitumor activity . The primary targets of this compound are human tumor cell lines, including MGC-803, PC-3, A549, and H1975 . These cell lines are associated with various types of cancer, and the compound’s interaction with these targets can lead to antiproliferative effects .

Mode of Action

It has been suggested that the compound interacts with its targets by inhibiting colony formation and cell migration of tumor cells . Furthermore, it has been observed to induce apoptosis in a dose-dependent manner and cause cell cycle arrest in the S phase, thereby inhibiting cell proliferation .

Biochemical Pathways

It is known that piperidine derivatives, such as 1-hydroxypiperidin-4-one, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and exhibit various biological activities, including antiviral, bactericidal, and fungicidal activities .

Pharmacokinetics

Piperidine derivatives are known to be important synthetic medicinal blocks for drug construction , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The result of the action of 1-Hydroxypiperidin-4-one is the inhibition of tumor cell proliferation. This is achieved through the induction of apoptosis and cell cycle arrest in the S phase . These effects can lead to the death of tumor cells, thereby potentially contributing to the treatment of various types of cancer .

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Relevant Papers The paper “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” provides a comprehensive review of recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Another paper “Design, synthesis, anticancer activity and cytotoxicity of novel 4-piperidone derivatives” discusses the synthesis and bio-properties of 4-piperidone .

属性

IUPAC Name |

1-hydroxypiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5-1-3-6(8)4-2-5/h8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSFFHQWOUNEJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608382 | |

| Record name | 1-Hydroxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113684-50-7 | |

| Record name | 1-Hydroxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B3045697.png)

![7-Bromobicyclo[4.1.0]heptane](/img/structure/B3045698.png)

![tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B3045711.png)

![4-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3045717.png)